In Insects: 1-octen-3-ol acts as an attractant for several insect species, including some mosquitoes like Anopheles gambiae and Aedes aegypti, but acts as a repellent for others, such as Culex quinquefasciatus [, ]. This difference in response is attributed to the enantioselective odorant receptors (ORs) expressed in the insects' antennae and maxillary palps. For instance, CquiOR118b in Culex quinquefasciatus maxillary palps shows selectivity towards (R)-1-octen-3-ol, while the antennal OR, CquiOR114b, prefers (S)-1-octen-3-ol [].
In Plants: 1-octen-3-ol can induce defense responses in the kelp Macrocystis pyrifera, affecting signal transduction, lipid metabolism, oxidation prevention, cell wall synthesis, photosynthesis, and development []. This suggests a potential role as a signaling molecule in plant defense against pathogens or herbivores.
6. Physical and Chemical Properties Analysis: 1-octen-3-ol is a volatile compound with a characteristic mushroom odor []. Its physical properties, such as vapor pressure and solubility, influence its distribution and behavior in the environment. Information on specific physical and chemical properties was not provided in the abstracts.
Applications
Pest Control: 1-octen-3-ol shows potential as a biofumigant against soil-dwelling insect pests, including wireworms, corn rootworms, and garden chafers []. This application stems from its toxicity to these insects upon fumigation [].
Mosquito Control: While attractive to some mosquito species, 1-octen-3-ol can be used in combination with other attractants like CO2 to develop effective mosquito traps for monitoring and potentially controlling populations [, ]. Further research is needed to optimize its use in mosquito control strategies.
Food Science: 1-octen-3-ol is a significant contributor to the characteristic aroma of mushrooms and plays a role in the flavor of other food products []. Understanding its formation and degradation during food processing is important for maintaining desired flavor profiles. For example, in soybean products, 1-octen-3-ol is considered an off-flavor compound. Controlling its release from its glycoside precursor during soybean processing is crucial for improving the flavor of these products [].
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